molecular formula C9H14O B2805349 (1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one CAS No. 1821738-74-2

(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one

Cat. No.: B2805349
CAS No.: 1821738-74-2
M. Wt: 138.21
InChI Key: INDMRFDFEBAXTK-NKWVEPMBSA-N
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Description

(1R,5S)-7,7-Dimethylbicyclo[320]heptan-6-one is a bicyclic ketone with a unique structure that includes a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation. The reaction conditions often require the presence of a Lewis acid catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptane: Lacks the ketone group, resulting in different reactivity.

    (1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-2-one: The ketone group is positioned differently, affecting its chemical behavior.

    (1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-ol: The ketone group is reduced to an alcohol, altering its reactivity and applications.

Uniqueness

(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one is unique due to its specific arrangement of functional groups and ring structure, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for various research applications and as a precursor for synthesizing more complex molecules.

Properties

IUPAC Name

(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-9(2)7-5-3-4-6(7)8(9)10/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDMRFDFEBAXTK-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCCC2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCC[C@@H]2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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